![molecular formula C16H23NO3S B2452936 Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate CAS No. 1283095-48-6](/img/structure/B2452936.png)

Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate

Overview

Description

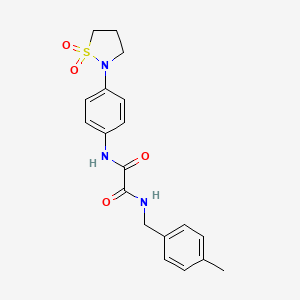

“Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate” is a chemical compound with the CAS Number: 1283095-48-6 . It has a molecular weight of 309.43 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

- Researchers have explored the antimicrobial potential of this compound against tuberculosis (TB). Compound 06, a derivative, demonstrated potent activity with a minimum inhibitory concentration (MIC) of 8.23 µM against TB. While it was less effective than the lead compound, it outperformed the standard first-line drug ethambutol .

- Notably, this compound has shown significant intracellular anti-TB activity within infected murine macrophages. Its consistent MIC values against a panel of M. tuberculosis clinical isolates make it an interesting candidate for further study .

- tert-Butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate can serve as a building block in organic synthesis. For instance:

Antitubercular Activity

Intracellular Antitubercular Activity

Catalysis and Organic Synthesis

Mechanism of Action

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

tert-butyl spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDITPFMGGLVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)

![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)

![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)